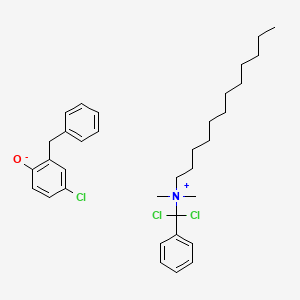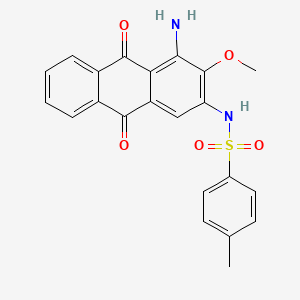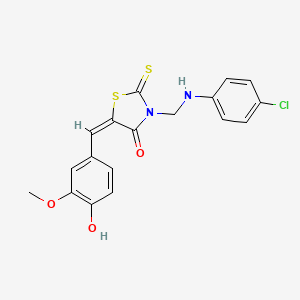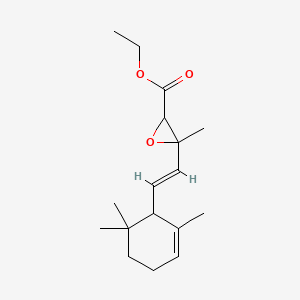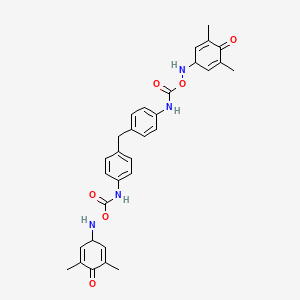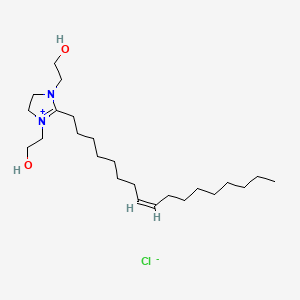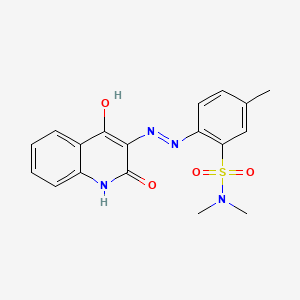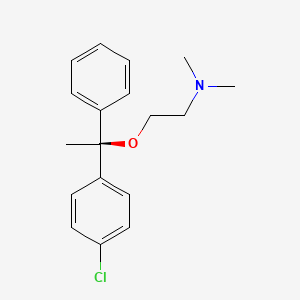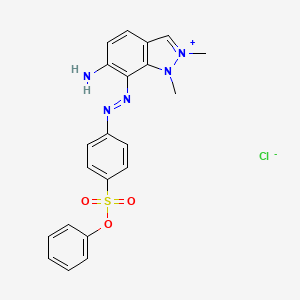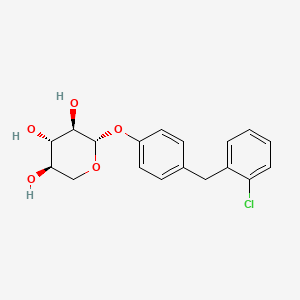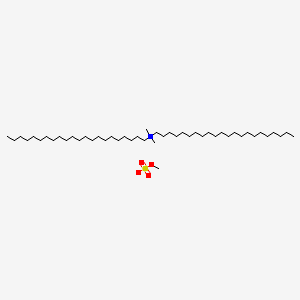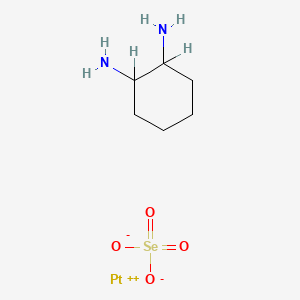
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(selenato(2-)-kappaO,kappaO')-, (SP-4-2(trans))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is a complex platinum compound. This compound is notable for its unique coordination chemistry, where platinum is coordinated with 1,2-cyclohexanediammine and selenato ligands. The compound’s structure and properties make it of interest in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- typically involves the reaction of a platinum precursor with 1,2-cyclohexanediammine and selenato ligands under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in significant quantities, ensuring high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the selenato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., chloride ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum compounds with higher oxidation states, while substitution reactions may produce new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its behavior in various chemical reactions and its potential as a catalyst in organic synthesis.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Studies focus on its binding to proteins and nucleic acids, which can provide insights into its potential biological activities.
Medicine
In medicine, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is explored for its potential as an anticancer agent. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Industry
In industry, the compound’s properties are utilized in various applications, such as in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s interactions with proteins can also affect various cellular pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its selenato ligands differentiate it from other platinum compounds, potentially offering unique reactivity and biological activities.
Eigenschaften
CAS-Nummer |
187682-71-9 |
|---|---|
Molekularformel |
C6H14N2O4PtSe |
Molekulargewicht |
452.24 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;platinum(2+);selenate |
InChI |
InChI=1S/C6H14N2.H2O4Se.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
VHMCGZCBMVJPPE-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)N)N.[O-][Se](=O)(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


